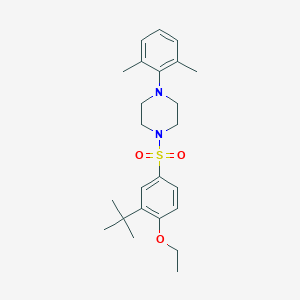![molecular formula C16H19ClN4O B6470728 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-methylpyrazine CAS No. 2640956-27-8](/img/structure/B6470728.png)
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-methylpyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-methylpyrazine is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyrazine ring substituted with a piperidine moiety and a chloropyridine group, making it a versatile molecule for synthetic and research purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-methylpyrazine typically involves multiple steps, starting with the preparation of the chloropyridine and piperidine intermediates. One common method involves the reaction of 3-chloropyridine with a suitable piperidine derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product .
化学反応の分析
Types of Reactions
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-methylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas and a suitable catalyst, such as palladium on carbon, to reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-methylpyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-methylpyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazine derivatives and piperidine-containing molecules, such as:
- 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile
- 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-(trifluoromethyl)pyridine
- 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile .
Uniqueness
The uniqueness of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-methylpyrazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s combination of a pyrazine ring, piperidine moiety, and chloropyridine group makes it a valuable scaffold for developing new molecules with diverse applications .
特性
IUPAC Name |
2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-3-methylpyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O/c1-12-16(20-7-6-19-12)21-8-3-13(4-9-21)11-22-15-2-5-18-10-14(15)17/h2,5-7,10,13H,3-4,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBXYCDWDWNGKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCC(CC2)COC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6470655.png)
![3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6470662.png)
![4-({1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6470669.png)
![1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6470674.png)
![4-methoxy-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine](/img/structure/B6470682.png)
![3-chloro-4-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6470699.png)
![5-chloro-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6470722.png)
![5-chloro-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6470725.png)
![3-chloro-4-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6470735.png)
![3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6470743.png)
![3-chloro-4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6470746.png)
![N-tert-butyl-1-{6-ethylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B6470748.png)
![3-methyl-4-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6470755.png)

